Ethyl 5-chloro-3-(2-ethoxy-2-oxoethyl)-1H-indazole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-chloro-3-(2-ethoxy-2-oxoethyl)-1H-indazole-1-carboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring. This specific compound is characterized by the presence of an ethyl ester group, a chloro substituent, and an ethoxy-oxoethyl side chain, making it a versatile molecule for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-chloro-3-(2-ethoxy-2-oxoethyl)-1H-indazole-1-carboxylate typically involves multiple steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of ortho-substituted hydrazines with carboxylic acids or their derivatives.
Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst.
Addition of the Ethoxy-Oxoethyl Side Chain: This step involves the reaction of the indazole ester with ethyl oxalyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-3-(2-ethoxy-2-oxoethyl)-1H-indazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
Ethyl 5-chloro-3-(2-ethoxy-2-oxoethyl)-1H-indazole-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-chloro-3-(2-ethoxy-2-oxoethyl)-1H-indazole-1-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-chloro-3-(2-oxoethyl)-1H-indazole-1-carboxylate
- Ethyl 5-chloro-3-(2-ethoxyethyl)-1H-indazole-1-carboxylate
- Ethyl 5-chloro-3-(2-oxoethyl)-1H-indazole-1-carboxylate
Uniqueness
Ethyl 5-chloro-3-(2-ethoxy-2-oxoethyl)-1H-indazole-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy-oxoethyl side chain differentiates it from other similar compounds, potentially leading to unique reactivity and bioactivity profiles.
Properties
CAS No. |
88561-99-3 |
---|---|
Molecular Formula |
C14H15ClN2O4 |
Molecular Weight |
310.73 g/mol |
IUPAC Name |
ethyl 5-chloro-3-(2-ethoxy-2-oxoethyl)indazole-1-carboxylate |
InChI |
InChI=1S/C14H15ClN2O4/c1-3-20-13(18)8-11-10-7-9(15)5-6-12(10)17(16-11)14(19)21-4-2/h5-7H,3-4,8H2,1-2H3 |
InChI Key |
USWNHCCAXAERGT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NN(C2=C1C=C(C=C2)Cl)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.